Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its structure features:
- A tetrahydropyrimidine core substituted at position 6 with a 3-ethoxy-4-hydroxyphenyl group.
- A 4-phenylpiperazinyl moiety at position 2.
- A keto group at position 4 and an ethyl ester at position 3.
Properties
Molecular Formula |
C25H30N4O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H30N4O5/c1-3-33-20-16-17(10-11-19(20)30)22-21(24(32)34-4-2)23(31)27-25(26-22)29-14-12-28(13-15-29)18-8-6-5-7-9-18/h5-11,16,21-22,30H,3-4,12-15H2,1-2H3,(H,26,27,31) |
InChI Key |
GLPANFSEDISKAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C(=O)OCC)O |
Origin of Product |
United States |
Biological Activity
Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate, with the CAS number 886187-75-3, is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O5 |
| Molecular Weight | 466.5 g/mol |
| Structure | Chemical Structure |
The compound exhibits a variety of biological activities attributed to its structural components. Notably, the presence of the piperazine moiety is linked to neuropharmacological effects, while the tetrahydropyrimidine structure has been associated with antimicrobial and anti-inflammatory properties.
- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidines often demonstrate significant antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating conditions such as anxiety and depression.
Case Studies
- In Vitro Studies : A study conducted by Mehdi et al. (2013) evaluated the inhibitory activity of related compounds against cholinesterase enzymes. The results indicated that compounds with similar structures exhibited promising inhibitory effects on butyrylcholinesterase (BChE), which is crucial for neurodegenerative disease treatment .
- Antioxidant Activity : Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-oxo derivatives were tested for antioxidant capabilities in various assays, showing significant free radical scavenging activity . This property is essential for protecting cells from oxidative stress-related damage.
- Pharmacological Testing : A comprehensive pharmacological evaluation highlighted that the compound could potentially act as an analgesic and anti-inflammatory agent based on its interaction with key inflammatory pathways .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Neuropharmacological | Potential antidepressant and anxiolytic effects |
| Antioxidant | Significant free radical scavenging activity |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Scientific Research Applications
Target Proteins
The primary targets of this compound include:
| Target Protein | Function |
|---|---|
| ATF4 | Regulates gene expression in response to stress |
| NF-kB | Involved in immune response and inflammation |
Mode of Action
The compound interacts with ATF4 and NF-kB proteins through favorable binding interactions, influencing several biochemical pathways:
- NF-kB inflammatory pathway
- Endoplasmic Reticulum (ER) stress pathway
Pharmacokinetics
The pharmacokinetic profile suggests good bioavailability, which is crucial for therapeutic effectiveness. The compound's ability to penetrate biological membranes allows it to interact effectively with target proteins.
Neuroprotective Effects
Preliminary studies indicate that the compound exhibits neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis. This is achieved through modulation of cellular signaling pathways related to inflammation and cell survival.
Anti-inflammatory Properties
In vitro studies have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating various inflammatory diseases.
Cellular Effects
Research indicates that the compound influences cell signaling pathways, gene expression, and cellular metabolism. It alters the expression of genes involved in inflammation and stress responses.
Neuroprotection Study
In experiments involving neuronal cell cultures exposed to oxidative stress, the compound significantly reduced cell death compared to controls. This highlights its potential as a neuroprotective agent.
Inflammation Model
In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its efficacy in managing inflammatory conditions.
Comparison with Similar Compounds
Structural Variations in Pyrimidine Derivatives
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
Pharmacological and Physicochemical Properties
Key Observations :
Crystallographic and Conformational Analysis
- The central pyrimidine ring in related compounds (e.g., ) adopts a flattened boat conformation, with puckering deviations of ~0.224 Å.
- Dihedral angles between fused rings (e.g., 80.94° in ) influence molecular packing and hydrogen-bonding networks, which are critical for crystallization and stability.
- The target compound’s 3-ethoxy-4-hydroxyphenyl group may introduce steric hindrance, affecting its crystal packing compared to simpler analogs like .
Research Implications and Gaps
- Pharmacological Data : While analogs show antimicrobial, anticancer, and anti-tuberculosis activities , the target compound’s bioactivity remains unexplored.
- Synthetic Optimization : The incorporation of 4-phenylpiperazine likely requires advanced coupling strategies, contrasting with the Biginelli reaction used for simpler analogs .
- Structural Validation : Most analogs were characterized via IR, NMR, and X-ray crystallography (e.g., ), but the target compound’s structure lacks experimental validation in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
